

TNK-6123 chemical structure and properties

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Compound of Interest

Compound Name: TNK-6123

Cat. No.: B1681325

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In-Depth Technical Guide: TNK-6123

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNK-6123 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) and an analogue of emivirine (also known as MKC-442). It was specifically designed to exhibit improved activity against drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1), particularly those harboring the common Tyr181Cys and Lys103Asn mutations in the reverse transcriptase enzyme. Research has demonstrated that **TNK-6123** possesses a significantly greater inhibitory effect against these resistant mutants compared to its parent compound, emivirine.

Chemical Structure and Properties

TNK-6123 is characterized by a uracil core structure with key substitutions that enhance its binding affinity and flexibility within the NNRTI binding pocket of HIV-1 reverse transcriptase.

Chemical Structure:

- IUPAC Name: 1-(ethoxymethyl)-5-isopropyl-6-(cyclohexylthiomethyl)-pyrimidine-2,4(1H,3H)-dione
- SMILES: O=C1NC(C(C(C)C)=C(N1COCC)SC2CCCCC2)=O
- CAS Number: 251481-69-3[1]

- Molecular Formula: $C_{16}H_{26}N_2O_3S$ [1]
- Molecular Weight: 326.45 g/mol [1]

The key structural feature of **TNK-6123** is the C6-thiocyclohexyl group, which was incorporated to provide greater conformational flexibility. This allows the molecule to adapt more effectively to the altered topography of the drug-binding pocket in resistant mutant forms of reverse transcriptase.

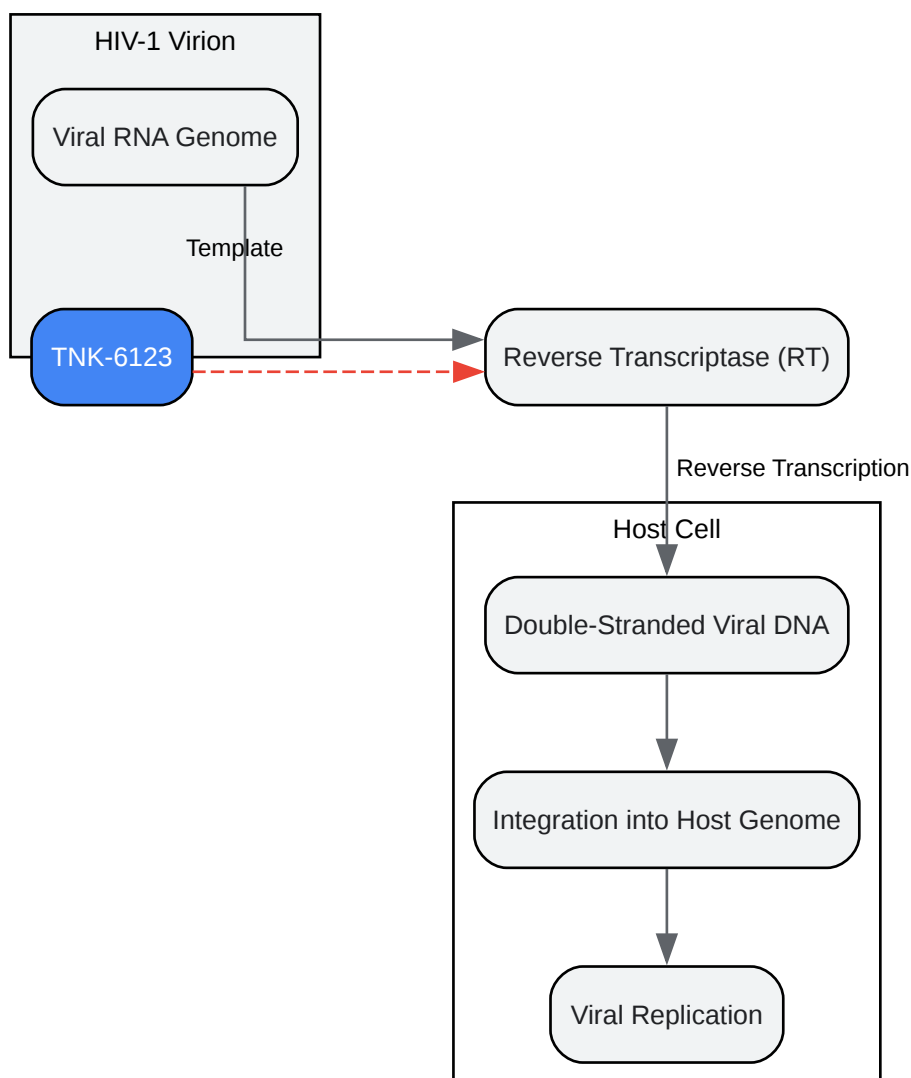
Physicochemical Properties

Property	Value	Reference
Molecular Weight	326.45 g/mol	[1]
Molecular Formula	$C_{16}H_{26}N_2O_3S$	[1]
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Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

As a non-nucleoside reverse transcriptase inhibitor, **TNK-6123** functions through a mechanism of allosteric inhibition. It binds to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogues bind. This binding event induces a conformational change in the enzyme, distorting the polymerase active site and thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA. This effectively halts the viral replication cycle.

The following diagram illustrates the signaling pathway of NNRTI-mediated inhibition of HIV-1 replication.



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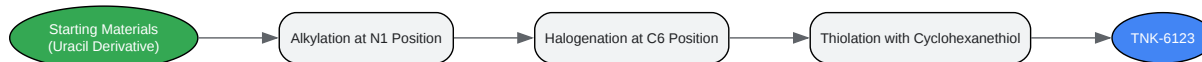
NNRTI Mechanism of Action

Experimental Protocols

Synthesis of TNK-6123

While a detailed, step-by-step synthesis protocol for **TNK-6123** is not publicly available in full, the general synthesis of emivirine analogues involves a multi-step process. The synthesis of

related compounds has been described in the literature. A plausible synthetic workflow, based on these publications, is outlined below.



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General Synthetic Workflow for **TNK-6123**

Anti-HIV Activity Assay

The anti-HIV activity of **TNK-6123** is typically evaluated using a cell-based assay. A common method involves the use of MT-4 cells, a human T-cell line that is highly susceptible to HIV-1 infection.

Principle: The assay measures the ability of the compound to inhibit HIV-1 replication in a cell culture system. The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is determined.

General Protocol:

- Cell Preparation: MT-4 cells are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
- Compound Dilution: A serial dilution of **TNK-6123** is prepared in the culture medium.
- Infection: MT-4 cells are infected with a known titer of an HIV-1 strain (e.g., wild-type or a drug-resistant mutant).
- Treatment: The diluted **TNK-6123** is added to the infected cell cultures.
- Incubation: The treated and infected cells are incubated for a period of 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.
- Quantification of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen, using an enzyme-linked immunosorbent assay

(ELISA).

- Data Analysis: The EC₅₀ value is calculated by plotting the percentage of inhibition of p24 production against the concentration of **TNK-6123**.

Quantitative Data

The primary advantage of **TNK-6123** lies in its potent activity against NNRTI-resistant HIV-1 strains. The following table summarizes the reported inhibitory activity of **TNK-6123** compared to emivirine.

Compound	HIV-1 Strain	EC ₅₀ (μM)	Fold Difference vs. Emivirine	Reference
TNK-6123	Tyr181Cys mutant	Data not available	~30-fold more potent	
TNK-6123	Lys103Asn mutant	Data not available	~30-fold more potent	
Emivirine	Tyr181Cys mutant	Data not available	-	
Emivirine	Lys103Asn mutant	Data not available	-	

Note: While the primary literature states a ~30-fold greater inhibitory effect, the specific EC₅₀ values were not available in the accessed resources.

Conclusion

TNK-6123 represents a significant advancement in the design of non-nucleoside reverse transcriptase inhibitors with a strong potential for treating infections with drug-resistant HIV-1. Its unique structural modification, the C6-thiocyclohexyl group, confers the necessary flexibility to effectively inhibit key mutant forms of the reverse transcriptase enzyme. Further preclinical and clinical evaluation of **TNK-6123** and its analogues is warranted to fully assess its therapeutic potential in the management of HIV/AIDS.

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References

- 1. medchemexpress.com [medchemexpress.com]
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